Kuguacin R

Description

BenchChem offers high-quality Kuguacin R suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Kuguacin R including the price, delivery time, and more detailed information at info@benchchem.com.

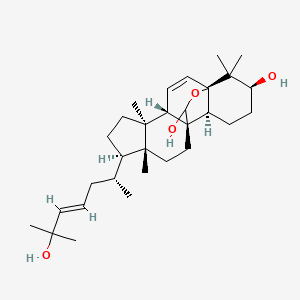

Structure

3D Structure

Properties

Molecular Formula |

C30H48O4 |

|---|---|

Molecular Weight |

472.7 g/mol |

IUPAC Name |

(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol |

InChI |

InChI=1S/C30H48O4/c1-19(9-8-14-25(2,3)33)20-12-15-28(7)21-13-16-30-22(10-11-23(31)26(30,4)5)29(21,24(32)34-30)18-17-27(20,28)6/h8,13-14,16,19-24,31-33H,9-12,15,17-18H2,1-7H3/b14-8+/t19-,20-,21+,22+,23+,24?,27-,28+,29+,30-/m1/s1 |

InChI Key |

PAZKUEDDPDHJSO-AZDSEBKLSA-N |

Isomeric SMILES |

C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)OC4O)C)C |

Canonical SMILES |

CC(CC=CC(C)(C)O)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Kuguacin R: A Technical Guide to its Discovery, Natural Source, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kuguacin R, a notable cucurbitane-type triterpenoid, has been identified as a significant bioactive compound isolated from Momordica charantia, commonly known as bitter melon. This technical guide provides a comprehensive overview of the discovery of Kuguacin R, its natural sourcing, and a detailed exploration of its biological activities. This document synthesizes available data on its isolation, though specific protocols for Kuguacin R are not extensively detailed in the public domain. The guide further delves into the molecular mechanisms underlying its anti-inflammatory, and potential antiviral and metabolic regulatory effects, presenting current knowledge to facilitate further research and drug development endeavors.

Discovery and Natural Source

Kuguacin R was discovered as a natural product within the cucurbitane family of triterpenoids. These specialized metabolites are characteristic of the Cucurbitaceae family.

Natural Source

The primary and exclusive natural source of Kuguacin R is the plant Momordica charantia[1]. This plant, also known as bitter melon, bitter gourd, or karela, is a tropical and subtropical vine widely cultivated for its edible fruit[1]. Various parts of the Momordica charantia plant have been found to contain Kuguacin R, including the leaves, stems, and fruits[2][3].

Isolation and Characterization

Table 1: General Quantitative Data on Saponin Extraction from Momordica charantia

| Parameter | Value | Reference |

| Total Saponin Content in Leaf Extract | 47.4% (in n-butanol fraction) | [4] |

| Total Saponin Yield (HHP Extraction) | 127.890 mg/g | [5] |

| Purity of Saponins (IL-based ABS) | 76.06% | [5] |

Note: The data above pertains to total saponins or other specific kuguacins from Momordica charantia and not exclusively to Kuguacin R, for which specific yield data is not currently available in the literature.

Experimental Protocols

The following sections outline a generalized experimental protocol for the isolation of kuguacins from Momordica charantia, based on established methods for similar compounds.

General Extraction and Fractionation Protocol

This protocol is adapted from the methodology used for the isolation of Kuguacin J from Momordica charantia leaves.

-

Plant Material Preparation : Freshly collected leaves, stems, or fruits of Momordica charantia are air-dried and then ground into a fine powder.

-

Solvent Extraction : The powdered plant material is subjected to exhaustive extraction with a solvent, typically 80% ethanol, through maceration or Soxhlet extraction[1].

-

Concentration : The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography : The fraction containing the target kuguacins (often the ethyl acetate or n-butanol fraction) is subjected to column chromatography over silica gel. A gradient elution is typically employed, starting with a non-polar solvent system (e.g., n-hexane-ethyl acetate) and gradually increasing the polarity.

-

Further Purification : Fractions containing Kuguacin R are identified by Thin Layer Chromatography (TLC) and then pooled. Further purification is achieved through repeated column chromatography, often using different stationary phases like Sephadex LH-20, and may be followed by High-Performance Liquid Chromatography (HPLC) to obtain the pure compound[2][6].

Structure Elucidation

The definitive structure of Kuguacin R is determined through a combination of spectroscopic methods:

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

-

1D and 2D Nuclear Magnetic Resonance (NMR) : Including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms and the stereochemistry of the molecule.

Biological Activities and Signaling Pathways

Kuguacin R has been reported to possess a range of biological activities, with its anti-inflammatory properties being the most characterized.

Anti-inflammatory Activity

Kuguacin R demonstrates significant anti-inflammatory effects. Studies on cucurbitane-type triterpenoids isolated from Momordica charantia have shown their ability to downregulate the expression of key inflammatory mediators. This includes the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB) and the subsequent reduction in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). Additionally, a reduction in the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) has been observed[3].

Antiviral Activity

While several compounds from Momordica charantia, such as MAP30, have demonstrated potent antiviral activities, particularly against HIV and influenza viruses, the specific antiviral mechanism of Kuguacin R is not well-documented in the available literature[7][8]. The general antiviral action of some terpenoids involves inhibiting viral entry, replication, or the activity of viral enzymes[9]. Further research is required to elucidate the specific viral targets and signaling pathways modulated by Kuguacin R.

Metabolic Regulation

Extracts of Momordica charantia are well-known for their traditional use in managing diabetes and obesity[9]. Cucurbitane-type triterpenoids from this plant have been shown to exert hypoglycemic effects, partly through the activation of the AMP-activated protein kinase (AMPK) pathway[10][11]. AMPK is a key cellular energy sensor that, when activated, promotes glucose uptake and fatty acid oxidation. While it is plausible that Kuguacin R contributes to these effects, its specific role and direct interaction with the AMPK signaling cascade require further investigation.

Conclusion and Future Directions

Kuguacin R is a promising bioactive triterpenoid from Momordica charantia with demonstrated anti-inflammatory properties and potential for antiviral and metabolic regulatory activities. While its natural source is well-established, there is a clear need for the development and publication of a detailed, reproducible protocol for its isolation and purification, including quantitative yield data. Future research should focus on elucidating the specific molecular targets and signaling pathways involved in its antiviral and metabolic effects. Such studies will be crucial for unlocking the full therapeutic potential of Kuguacin R and advancing its development as a novel pharmaceutical agent.

References

- 1. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]

- 2. Comprehensive Studies on the Regulation of Type 2 Diabetes by Cucurbitane-Type Triterpenoids in Momordica charantia L.: Insights from Network Pharmacology and Molecular Docking and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cucurbitane-type compounds from Momordica charantia: Isolation, in vitro antidiabetic, anti-inflammatory activities and in silico modeling approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. View of QUANTITATIVE ANALYSIS OF ANTIOXIDANT COMPOUND CLASSES IN VEGETATIVE ORGANS OF BITTER GOURD (MOMORDICA CHARANTIA L.) [anale-horticultura.reviste.ucv.ro]

- 5. Frontiers | Natural products targeting AMPK signaling pathway therapy, diabetes mellitus and its complications [frontiersin.org]

- 6. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Momordica charantia: Functional Components and Biological Activities [mdpi.com]

- 8. Antiviral Protein of Momordica charantia L. Inhibits Different Subtypes of Influenza A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Signaling Pathways, and Therapeutic Targets of Antiviral Agents: Focusing on the Antiviral Approaches and Clinical Perspectives of Anthocyanins in the Management of Viral Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antidiabetic activities of triterpenoids isolated from bitter melon associated with activation of the AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Kuguacin R in Momordica charantia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kuguacin R, a cucurbitane-type triterpenoid found in the medicinal plant Momordica charantia (bitter melon), has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel derivatives. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of Kuguacin R, detailing the key enzymatic steps from the central isoprenoid pathway to the final decorated molecule. It includes detailed experimental protocols for the identification and characterization of the involved enzymes and for the quantitative analysis of Kuguacin R and its precursors. Furthermore, this guide presents quantitative data on related compounds and visualizes the biosynthetic pathway and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for researchers in the field of natural product biosynthesis and drug development.

Introduction

Momordica charantia, commonly known as bitter melon, is a plant renowned for its culinary uses and its rich history in traditional medicine. It produces a diverse array of secondary metabolites, among which are the cucurbitane-type triterpenoids, a class of compounds known for their bitter taste and a wide range of biological activities, including anti-diabetic, anti-inflammatory, and anti-cancer effects. Kuguacin R is a notable member of this family, and elucidating its biosynthetic pathway is a key step towards harnessing its full therapeutic potential.

The biosynthesis of triterpenoids is a complex process that begins with the cyclization of 2,3-oxidosqualene. This initial step is catalyzed by oxidosqualene cyclases (OSCs), which generate the foundational carbon skeletons. In the case of Kuguacin R, a cucurbitadienol synthase (McCBS) is responsible for producing the parent cucurbitadienol scaffold. Subsequent tailoring reactions, primarily hydroxylations and glycosylations, are carried out by cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs), respectively, to yield the final, structurally diverse Kuguacins. While the general pathway is understood, the specific enzymes and the precise sequence of events leading to Kuguacin R are still under active investigation. This guide presents a putative pathway based on current scientific knowledge.

Putative Biosynthesis Pathway of Kuguacin R

The biosynthesis of Kuguacin R is proposed to proceed through the following key stages, originating from the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways that provide the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

Diagram of the Putative Biosynthesis Pathway of Kuguacin R

Kuguacin R and other Kuguacins from Bitter Melon: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Kuguacins, a class of cucurbitane-type triterpenoids isolated from the traditional medicinal plant bitter melon (Momordica charantia), have garnered significant scientific interest for their diverse and potent biological activities. This technical guide provides a comprehensive overview of Kuguacin R and other notable kuguacins, with a focus on their anti-inflammatory and anti-cancer properties. It is designed to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed information on their chemical structures, mechanisms of action, and quantitative biological data. This guide also includes detailed experimental protocols for the isolation and biological evaluation of these compounds, alongside visualizations of key signaling pathways to facilitate a deeper understanding of their molecular interactions.

Introduction

Momordica charantia, commonly known as bitter melon, has a long history of use in traditional medicine for treating a variety of ailments.[1] Modern phytochemical investigations have revealed that the therapeutic properties of this plant can be attributed to a rich diversity of bioactive compounds, including a prominent class of triterpenoids known as kuguacins.[2] Kuguacin R, a representative member of this family, has demonstrated notable anti-inflammatory, antimicrobial, and anti-viral activities.[2] Other kuguacins, such as Kuguacin J, have been extensively studied for their potent anti-cancer effects, particularly in prostate and ovarian cancer models.[3][4]

This guide aims to consolidate the current scientific knowledge on Kuguacin R and other kuguacins, presenting it in a manner that is both accessible and practical for scientific and drug development applications.

Chemical Structures

Kuguacins are characterized by a cucurbitane skeleton, a tetracyclic triterpene framework. The various kuguacins are distinguished by the pattern of hydroxylation, oxidation, and other substitutions on this core structure.

(A more comprehensive guide would include a table of chemical structures for various kuguacins here.)

Biological Activities and Quantitative Data

Kuguacins exhibit a broad spectrum of biological activities. The following tables summarize the quantitative data on the anti-inflammatory and anti-cancer effects of various kuguacins and related cucurbitane triterpenoids from Momordica charantia.

Table 1: Anti-Inflammatory Activity of Cucurbitane-Type Triterpenoids from Momordica charantia

The following data represents the half-maximal inhibitory concentration (IC50) of various cucurbitane-type triterpenoids on the production of pro-inflammatory cytokines (IL-6, IL-12 p40, and TNF-α) in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells.[5]

| Compound | IC50 (µM) vs. IL-6 Production | IC50 (µM) vs. IL-12 p40 Production | IC50 (µM) vs. TNF-α Production |

| Compound 3 | 0.245 | - | - |

| Compound 4 | 0.363 | 0.031 | 0.810 |

| Compound 6 | 0.381 | 0.012 | 0.043 |

| Compound 8 | - | 0.085 | - |

| Compound 9 | - | 0.052 | 0.087 |

| Compound 11 | 0.157 | 0.073 | 0.033 |

| Compound 12 | 0.028 | 0.045 | 0.142 |

| Compound 13 | - | - | 0.388 |

| Compound 14 | - | - | 0.811 |

| SB203580 (Positive Control) | 5.000 | 3.500 | 7.200 |

Note: Specific data for Kuguacin R was not available in the cited study, however, the table provides a strong indication of the potent anti-inflammatory activity within this class of compounds.

Table 2: Anti-HIV Activity of Kuguacins C and E

| Compound | EC50 (µg/mL) | IC50 (µg/mL) on uninfected C8166 cells |

| Kuguacin C | 8.45 | > 200 |

| Kuguacin E | 25.62 | > 200 |

Data from reference[2].

Mechanisms of Action and Signaling Pathways

Anti-Cancer Activity of Kuguacin J: p53-Dependent Pathway

Kuguacin J exerts its anti-cancer effects in prostate cancer cells through the induction of G1 cell cycle arrest and apoptosis.[4] This process is mediated, at least in part, through a p53-dependent signaling pathway. Kuguacin J treatment leads to a decrease in the levels of key cell cycle proteins, including cyclins D1 and E, and cyclin-dependent kinases (Cdk2 and Cdk4).[4]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Kuguacin J isolated from bitter melon leaves modulates paclitaxel sensitivity in drug-resistant human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kuguacin J, a triterpeniod from Momordica charantia leaf, modulates the progression of androgen-independent human prostate cancer cell line, PC3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Kuguacin R: A Review of Its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuguacin R is a cucurbitane-type triterpenoid isolated from the stems and leaves of Momordica charantia, a plant commonly known as bitter melon.[1] This class of compounds is noted for a range of biological activities, and while Kuguacin R itself has been the subject of limited specific investigation, the broader family of kuguacins has demonstrated significant potential in antiviral, anti-inflammatory, and anticancer research. This technical guide provides a comprehensive review of the available biological data for Kuguacin R, supplemented with more extensive findings on its close analogs, particularly Kuguacins C, E, and J, to offer a broader context for its potential therapeutic applications.

Quantitative Data on Biological Activity

Quantitative data on the specific biological activities of Kuguacin R are not extensively available in current literature. However, studies on closely related kuguacins provide valuable insights into the potential efficacy of this compound class.

Table 1: Anti-HIV Activity of Kuguacins

| Compound | Virus Strain | Cell Line | EC50 (µg/mL) | IC50 (µg/mL) | Therapeutic Index (IC50/EC50) | Reference |

| Kuguacin C | HIV-1 | C8166 | 8.45 | >200 | >23.67 | [2] |

| Kuguacin E | HIV-1 | C8166 | 25.62 | >200 | >7.81 | [2] |

| Kuguacins F-S (including Kuguacin R) | HIV-1 | Not Specified | Weak Activity | Not Determined | Not Determined | [1] |

Table 2: Anticancer and Chemosensitizing Activity of Kuguacin J

| Activity | Cancer Cell Line | Assay | Key Findings | Reference |

| Growth Inhibition | PC3 (prostate) | MTT Assay | Strong growth-inhibitory effect | |

| Cell Cycle Arrest | PC3 (prostate) | Flow Cytometry | G1-phase arrest | |

| Anti-invasion | PC3 (prostate) | Invasion Assay | Inhibition of migration and invasion | |

| Chemosensitization | KB-V1 (cervical) | MTT Assay | Increased sensitivity to vinblastine and paclitaxel |

Experimental Protocols

Detailed experimental protocols for assays specifically using Kuguacin R are scarce due to the limited research. The following are representative methodologies used for assessing the biological activities of related kuguacins.

Anti-HIV Activity Assay (for Kuguacins C and E)

The anti-HIV activity of Kuguacins C and E was evaluated using an in vitro syncytium formation assay.[2]

-

Cell Culture: Human T-cell leukemia (C8166) cells were used as the target cells for HIV-1 infection.

-

Virus Infection: C8166 cells were infected with the HIV-1 IIIB strain.

-

Compound Treatment: Various concentrations of the test compounds (Kuguacin C and E) were added to the infected cell cultures.

-

Syncytium Formation Observation: After a specified incubation period, the formation of syncytia (giant multi-nucleated cells resulting from the fusion of HIV-infected and uninfected cells) was observed and quantified under a microscope.

-

Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits syncytium formation by 50%, was calculated.

-

Cytotoxicity Assay: The 50% inhibitory concentration (IC50), the concentration that reduces the viability of uninfected C8166 cells by 50%, was determined using a colorimetric assay (e.g., MTT assay) to assess the cytotoxicity of the compounds.

-

Therapeutic Index Calculation: The therapeutic index was calculated as the ratio of IC50 to EC50.

P-glycoprotein (P-gp) Mediated Multidrug Resistance (MDR) Reversal Assay (for Kuguacin J)

The ability of Kuguacin J to reverse P-gp-mediated MDR was assessed in a human cervical carcinoma cell line (KB-V1) that overexpresses P-gp.

-

Cell Culture: KB-V1 (P-gp overexpressing) and its parental drug-sensitive cell line KB-3-1 were cultured in appropriate media.

-

Cytotoxicity Assay: The cytotoxicity of chemotherapeutic drugs (e.g., vinblastine, paclitaxel) in the presence and absence of Kuguacin J was determined using the MTT assay.

-

Drug Accumulation Assay: The intracellular accumulation of P-gp substrates, such as rhodamine 123 or [³H]-vinblastine, was measured by flow cytometry or scintillation counting, respectively, in cells treated with and without Kuguacin J.

-

ATPase Assay: The effect of Kuguacin J on the ATPase activity of P-gp was measured to determine if the compound interacts with the substrate-binding site of the transporter.

Signaling Pathways and Mechanisms of Action

While specific signaling pathways modulated by Kuguacin R have not been elucidated, research on Kuguacin J provides a potential framework for its mechanism of action, particularly in cancer.

Kuguacin J in Prostate Cancer

In androgen-independent human prostate cancer cells (PC3), Kuguacin J has been shown to exert its effects through the modulation of cell cycle and apoptosis-related proteins.

Caption: Kuguacin J's proposed mechanism in prostate cancer cells.

Kuguacin J in Multidrug Resistance

Kuguacin J has been demonstrated to inhibit the function of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance in cancer cells.

Caption: Kuguacin J inhibits P-gp, increasing intracellular drug levels.

Conclusion

Kuguacin R is a member of the promising kuguacin family of triterpenoids from Momordica charantia. While direct research on Kuguacin R is in its infancy, with only weak anti-HIV-1 activity reported, the significant anticancer, anti-inflammatory, and chemosensitizing properties of its close analogs, such as Kuguacin J, suggest that Kuguacin R may also possess a valuable pharmacological profile. Further investigation is warranted to isolate and characterize the specific biological activities of Kuguacin R, elucidate its mechanisms of action, and determine its potential as a lead compound for drug development. The data on related kuguacins provide a strong rationale for pursuing such studies.

References

Kuguacin J: A Surrogate for Understanding Kuguacin R's Mechanism of Action

Kuguacin J has been shown to exert potent anti-cancer effects through the induction of cell cycle arrest and apoptosis in various cancer cell lines.[1][2] The primary modes of action identified in preliminary studies are detailed below.

Induction of G1 Cell Cycle Arrest

Kuguacin J has been observed to cause an arrest in the G1 phase of the cell cycle in cancer cells.[1][2] This is a crucial mechanism for inhibiting cancer cell proliferation. The arrest is primarily achieved through the modulation of key cell cycle regulatory proteins.

Experimental Protocol: Cell Cycle Analysis via Flow Cytometry

A common method to determine the effect of a compound on the cell cycle is through propidium iodide (PI) staining followed by flow cytometry.

-

Cell Culture and Treatment: Cancer cells (e.g., LNCaP human prostate cancer cells) are cultured in appropriate media. The cells are then treated with varying concentrations of Kuguacin J or a vehicle control for a specified period (e.g., 24-48 hours).

-

Cell Harvesting and Fixation: After treatment, cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

-

Staining: The fixed cells are then washed with PBS and stained with a solution containing propidium iodide (a fluorescent dye that binds to DNA) and RNase A (to prevent staining of RNA).

-

Flow Cytometry: The DNA content of the stained cells is then analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity. An accumulation of cells in the G1 phase is indicative of a G1 cell cycle arrest.

Quantitative Data: Effects of Kuguacin J on Cell Cycle Regulatory Proteins

The following table summarizes the observed effects of Kuguacin J on key proteins that regulate the G1 phase of the cell cycle. The data is derived from Western blot analyses in studies on androgen-dependent human prostate cancer cells.[1]

| Protein | Function | Effect of Kuguacin J Treatment |

| Cyclin D1 | G1 phase progression | Markedly Decreased |

| Cyclin E | G1 to S phase transition | Markedly Decreased |

| Cdk2 | G1 to S phase transition | Markedly Decreased |

| Cdk4 | G1 phase progression | Markedly Decreased |

| p21 | Cdk inhibitor | Increased |

| p27 | Cdk inhibitor | Increased |

| PCNA | DNA replication and repair | Decreased |

Signaling Pathway: Kuguacin J-Induced G1 Cell Cycle Arrest

Induction of Apoptosis

In addition to cell cycle arrest, Kuguacin J is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[1] This is a critical mechanism for eliminating malignant cells.

Experimental Protocol: Detection of Apoptosis

Several methods are used to detect and quantify apoptosis:

-

Annexin V/PI Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is used to identify necrotic or late apoptotic cells with compromised membrane integrity. Cells are stained with fluorescently labeled Annexin V and PI and analyzed by flow cytometry.

-

Western Blot for Apoptosis Markers: The expression levels of key apoptosis-related proteins are measured.

-

Protein Extraction: Cells are treated with Kuguacin J, and total protein is extracted.

-

SDS-PAGE and Western Blotting: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is then probed with primary antibodies specific to apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3, PARP) and subsequently with secondary antibodies conjugated to an enzyme for detection.

-

-

Caspase Activity Assays: The activity of caspases, key executioner enzymes in apoptosis, can be measured using colorimetric or fluorometric assays.

Quantitative Data: Effects of Kuguacin J on Apoptosis-Related Proteins

The following table summarizes the observed effects of Kuguacin J on key proteins involved in the apoptotic pathway, as determined by Western blot analysis.[1]

| Protein | Function | Effect of Kuguacin J Treatment |

| Bcl-2 | Anti-apoptotic | Decreased |

| Bax | Pro-apoptotic | Increased |

| Bax/Bcl-2 Ratio | Apoptotic potential | Increased |

| Caspase-3 | Executioner caspase | Cleavage (Activation) Increased |

| PARP | DNA repair enzyme | Cleavage Increased |

| Survivin | Inhibitor of apoptosis | Reduction |

Signaling Pathway: Kuguacin J-Induced Apoptosis

Other Potential Mechanisms of Action

Preliminary studies have also suggested other potential mechanisms through which Kuguacins may exert their anti-cancer effects:

-

Modulation of Androgen Receptor (AR) Signaling: In androgen-dependent prostate cancer cells, Kuguacin J has been shown to reduce the expression of the androgen receptor and prostate-specific antigen (PSA).[1]

-

Induction of p53: Kuguacin J treatment has been associated with an increased protein level of the tumor suppressor p53.[1]

-

Inhibition of P-glycoprotein (P-gp): Kuguacin J has been found to inhibit the function of P-glycoprotein, a drug efflux pump that contributes to multidrug resistance in cancer cells.[3] This suggests a potential role for Kuguacins as chemosensitizers.

Experimental Workflow: Investigating Chemosensitizing Effects

Conclusion and Future Directions

The preliminary studies on Kuguacin J strongly suggest that Kuguacins, including Kuguacin R, are promising anti-cancer agents with multi-faceted mechanisms of action. The induction of G1 cell cycle arrest and apoptosis appear to be central to their cytotoxic effects. However, it is crucial to conduct specific studies on Kuguacin R to confirm these mechanisms and to elucidate any unique properties it may possess. Future research should focus on:

-

Directly assessing the effects of Kuguacin R on cell cycle progression and apoptosis in a panel of cancer cell lines.

-

Performing detailed molecular studies to identify the specific protein targets of Kuguacin R.

-

Conducting in vivo studies to evaluate the anti-tumor efficacy and safety of Kuguacin R in animal models.

This technical guide, while based on the current understanding of a closely related compound, provides a solid foundation for researchers and drug development professionals to design and execute further studies on the therapeutic potential of Kuguacin R.

References

- 1. Induction of G1 arrest and apoptosis in androgen-dependent human prostate cancer by Kuguacin J, a triterpenoid from Momordica charantia leaf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kuguacin J, a triterpeniod from Momordica charantia leaf, modulates the progression of androgen-independent human prostate cancer cell line, PC3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Screening of Kuguacin R Bioactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro bioactivity of Kuguacin R, a cucurbitane-type triterpenoid found in the leaves and vines of Momordica charantia (bitter melon).[1] Kuguacin R has garnered significant interest for its potential therapeutic applications, primarily focusing on its anticancer properties. This document synthesizes key findings on its effects on various cancer cell lines, details the experimental protocols used for its evaluation, and illustrates the molecular pathways it modulates.

Anticancer Bioactivity

Kuguacin R exhibits potent cytotoxic and antiproliferative effects across a range of cancer cell lines, including those of the prostate, breast, and ovaries.[2][3][4] Its mechanisms of action are multifaceted, primarily involving the induction of cell cycle arrest and apoptosis, and in some cases, the reversal of multidrug resistance.[1][5]

The growth-inhibitory effects of Kuguacin R have been quantified in several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below. Kuguacin R demonstrates a dose- and time-dependent inhibitory effect on the proliferation of these cells.[1]

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| PC-3 | Prostate Cancer (Androgen-Independent) | Not specified, but strong growth-inhibitory effect observed | 24, 48, 72 | [2] |

| LNCaP | Prostate Cancer (Androgen-Dependent) | Not specified, but growth inhibition observed | Not specified | [6] |

| MCF-7 | Breast Cancer | ~50 µM (as part of an extract) | 48 | [7] |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | Not specified, but significant cell death observed with 80 µg/mL | 48 | [3][7] |

| KB-V1 | Cervical Cancer (Multidrug-Resistant) | ~10 µM (reverses resistance) | Not specified | [5] |

| SKOV3 | Ovarian Cancer (Drug-Resistant) | Not specified, but enhances paclitaxel cytotoxicity | Not specified | [4] |

Note: Some studies used extracts or did not specify molar concentrations. Data is presented as available in the cited literature. It is also noted that Kuguacin R showed minimal toxicity to normal prostate (PNT1A) and mammary (MCF-10A) cell lines, suggesting a degree of selectivity for cancer cells.[3][6]

A primary mechanism of Kuguacin R's antiproliferative action is the induction of cell cycle arrest, predominantly at the G1 phase.[2][6] In prostate cancer cells (both LNCaP and PC-3), treatment with Kuguacin R leads to a significant decrease in the levels of key cell cycle regulatory proteins.[2][6][8]

-

Cyclin-Dependent Kinases (Cdks): Downregulation of Cdk2 and Cdk4.[2][6]

-

Cdk Inhibitors: Upregulation of p21 and p27.[6]

-

Proliferation Marker: Marked decrease in Proliferating Cell Nuclear Antigen (PCNA).[2][6]

This coordinated modulation of regulatory proteins prevents cells from transitioning from the G1 to the S phase, effectively halting their proliferation.[8]

Kuguacin R is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[6][9] This is achieved through the modulation of the intrinsic mitochondrial pathway, characterized by changes in the Bcl-2 family of proteins and the activation of executioner caspases.

Key molecular events include:

-

Bcl-2 Family Proteins: An increase in the pro-apoptotic proteins Bax and Bad, and a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL. This shift increases the Bax/Bcl-2 ratio, a critical determinant for initiating apoptosis.[6][9]

-

Survivin: A dramatic decrease in the level of survivin, an inhibitor of apoptosis protein that is often overexpressed in cancer.[2][6]

-

Caspase Activation: Increased cleavage and activation of Caspase-3, a key executioner caspase.[3][6]

-

PARP Cleavage: Subsequent cleavage of Poly (ADP-ribose) polymerase (PARP) by activated Caspase-3, a hallmark of apoptosis.[6][9]

The following diagram illustrates the apoptotic signaling pathway initiated by Kuguacin R.

Caption: Kuguacin R-induced apoptosis pathway.

In certain cancer cells, resistance to chemotherapy is driven by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of the cell. Kuguacin J, a closely related compound, has been shown to inhibit the function of P-gp in multidrug-resistant human cervical carcinoma cells (KB-V1).[5] It achieves this by directly interacting with the drug-substrate-binding site on P-gp, thereby increasing the intracellular accumulation and efficacy of chemotherapeutic drugs like vinblastine and paclitaxel.[5]

Anti-inflammatory Bioactivity

While research has predominantly focused on its anticancer effects, evidence suggests that cucurbitane-type triterpenoids from M. charantia also possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and IL-12 p40 in lipopolysaccharide (LPS)-stimulated immune cells.[10][11] One study identified a related triterpenoid, TCD, which exerted anti-inflammatory effects by inhibiting the IKK/NF-κB pathway while enhancing the Nrf2-mediated antioxidant response.[12]

Experimental Protocols

This section details the methodologies for key in vitro assays used to characterize the bioactivity of Kuguacin R.

-

Cell Lines: Human cancer cell lines (e.g., PC-3, LNCaP, MCF-7, MDA-MB-231) and corresponding normal cell lines (e.g., PNT1A, MCF-10A) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[3][13]

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Seeding: Plate cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of Kuguacin R (dissolved in DMSO, final concentration <0.1%) for specified time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Treatment: Treat cells with Kuguacin R for the desired time.

-

Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

This technique is used to detect and quantify specific proteins involved in cell cycle and apoptosis pathways.

-

Protein Extraction: Lyse Kuguacin R-treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA protein assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Probing: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Cyclin D1) overnight at 4°C.

-

Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

The following diagram outlines the general experimental workflow for screening Kuguacin R.

Caption: General workflow for in vitro screening.

Conclusion

Kuguacin R is a promising natural compound with significant in vitro anticancer activity. Its ability to induce G1 cell cycle arrest and apoptosis in various cancer cell lines, coupled with its potential to overcome multidrug resistance and exhibit anti-inflammatory effects, makes it a strong candidate for further preclinical and clinical investigation. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to explore the therapeutic potential of Kuguacin R.

References

- 1. Emerging Potential of Momordica’s Bioactive Phytochemicals in Cancer Prevention and Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Kuguacin J, a triterpeniod from Momordica charantia leaf, modulates the progression of androgen-independent human prostate cancer cell line, PC3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kuguacin J isolated from bitter melon leaves modulates paclitaxel sensitivity in drug-resistant human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of G1 arrest and apoptosis in androgen-dependent human prostate cancer by Kuguacin J, a triterpenoid from Momordica charantia leaf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. physoc.org [physoc.org]

- 8. researchgate.net [researchgate.net]

- 9. Momordica charantia Extract Induces Apoptosis in Human Cancer Cells through Caspase- and Mitochondria-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibitory Effects of Cucurbitane-Type Triterpenoids from Momordica charantia Fruit on Lipopolysaccharide-Stimulated Pro-Inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Kuguacin R: A Technical Guide on Physicochemical Properties and Biological Interactions

Kuguacin R is a cucurbitane-type triterpenoid isolated from the stems and leaves of Momordica charantia, commonly known as bitter melon.[1][2] This class of compounds, including Kuguacin R, is recognized for a variety of biological activities, such as anti-inflammatory, antimicrobial, and antiviral properties.[1] This technical guide provides a comprehensive overview of the physicochemical properties of Kuguacin R, relevant experimental protocols for its study, and an examination of its role in cellular signaling pathways.

Physicochemical Properties of Kuguacin R

Kuguacin R is a member of the kuguacin family, a group of over a dozen related triterpenoids derived from the cucurbitane skeleton.[2] The fundamental properties of Kuguacin R are summarized below. For context, properties of related kuguacins are also provided where specific data for Kuguacin R is not available.

| Property | Kuguacin R | Kuguacin J | Kuguacin N |

| Molecular Formula | C₃₀H₄₈O₄[1][2] | C₃₀H₄₆O₃[3][4][5] | C₃₀H₄₆O₄[6] |

| Molecular Weight | 472.70 g/mol [1] | 454.7 g/mol [3][5] | 470.7 g/mol [6] |

| Appearance | Data not available | Amorphous powder[4] | Powder[2] |

| Melting Point (°C) | Data not available | 165.7–166.8[4] | 140–143[2] |

| Solubility | Data not available | Data not available | Soluble in organic solvents; limited solubility in water.[6] |

| Natural Source | Momordica charantia (stems and leaves)[1][2] | Momordica charantia (leaves)[3][4] | Momordica charantia (vines and leaves)[6] |

Spectroscopic Data

Table 2: Spectroscopic Data for Kuguacin J

| Technique | Description |

| Mass Spectrometry (MS) | The Electron Impact Mass Spectrum (EIMS) shows a molecular ion peak [M⁺] at m/z 454, corresponding to the molecular formula C₃₀H₄₆O₃. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) shows a peak at m/z 477.3339 [M+Na]⁺.[4] |

| Infrared (IR) Spectroscopy | The IR spectrum displays a strong absorption band at 3464 cm⁻¹ indicating O-H stretching and an aldehyde carbonyl absorption at 1709 cm⁻¹.[4] |

| ¹H-NMR (400 MHz, CDCl₃) | Key proton signals include a downfield singlet at δ 9.75 (aldehyde proton, H-19), a doublet at δ 6.13 (H-24), a signal at δ 5.61 (H-23), and a broad singlet at δ 4.85 (exomethylene protons, H-26).[4] |

| ¹³C-NMR (150 MHz, CDCl₃) | The spectrum confirms the presence of an aldehyde carbonyl group with a signal at δ 207.86 (C-19). Other key signals include those for carbons bearing hydroxyl groups at δ 76.28 (C-3) and δ 76.13 (C-7), and olefinic carbons.[4] |

Experimental Protocols

The following sections detail the methodologies for the isolation and biological evaluation of kuguacins, based on protocols established for Kuguacin J.

This protocol describes a bioassay-guided fractionation method for isolating kuguacins from Momordica charantia leaves.[4]

-

Extraction:

-

Dried and ground leaves (1 kg) are extracted with 4 L of 80% ethanol via maceration at 37°C for 16 hours.

-

The mixture is filtered, and the plant material is re-extracted.

-

The combined filtrate is treated with activated charcoal, filtered, and concentrated using a rotary evaporator.

-

The resulting residue is lyophilized.

-

-

Solvent Partitioning:

-

The dried residue (100 g) is redissolved in 1 L of 50% methanol.

-

The solution is successively partitioned with hexane, diethyl ether, chloroform, and ethyl acetate to separate compounds based on polarity.

-

-

Column Chromatography:

-

The diethyl ether fraction, often showing high biological activity, is selected for further purification.

-

The extract is loaded onto a silica gel column (e.g., Merck, 70–230 mesh).

-

Gradient elution is performed, starting with n-hexane and gradually increasing the polarity with ethyl acetate, followed by methanol-ethyl acetate mixtures.

-

-

Final Purification:

-

Active fractions are combined and further purified by repeated column chromatography.

-

The final step involves recrystallization from a suitable solvent (e.g., 95% ethanol) to yield the purified kuguacin compound.[4]

-

Caption: Workflow for the isolation and purification of kuguacins.

Kuguacin J has been evaluated for its ability to modulate multidrug resistance (MDR) mediated by P-glycoprotein (P-gp).[4] The following protocols are standard for such investigations.

-

Cell Culture:

-

Drug-sensitive (e.g., KB-3-1) and multidrug-resistant (e.g., KB-V1, which overexpresses P-gp) cancer cell lines are cultured in appropriate media (e.g., DMEM with 10% FBS).

-

The resistant cell line is maintained in a medium containing a low concentration of a cytotoxic drug (e.g., vinblastine) to ensure sustained P-gp expression.[4]

-

-

Cytotoxicity (MTT) Assay:

-

Cells are seeded in 96-well plates and allowed to attach.

-

They are then treated with varying concentrations of the cytotoxic drug (e.g., paclitaxel, vinblastine) in the presence or absence of the kuguacin compound.

-

After a set incubation period (e.g., 72 hours), MTT solution is added, and the resulting formazan crystals are dissolved in a solvent like DMSO.

-

Absorbance is measured to determine cell viability.

-

-

P-gp Transport Function (Flow Cytometry):

-

Cells are incubated with a fluorescent P-gp substrate (e.g., rhodamine 123) with or without the kuguacin inhibitor.

-

After incubation, intracellular fluorescence is measured by flow cytometry. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.[4]

-

-

[³H]-Vinblastine Accumulation/Efflux Assay:

-

To directly measure transport, cells are incubated with radiolabeled [³H]-vinblastine in the presence or absence of the kuguacin.

-

For accumulation, intracellular radioactivity is measured after incubation.

-

For efflux, cells are first loaded with [³H]-vinblastine and then incubated in a fresh medium with or without the kuguacin, and the remaining intracellular radioactivity is quantified.[4]

-

Signaling Pathways and Molecular Interactions

While specific signaling studies on Kuguacin R are limited, research on related cucurbitane triterpenoids from Momordica charantia provides insight into their mechanisms of action. These compounds are known to interact with key cellular pathways involved in inflammation, cell survival, and metabolism.

One of the most well-documented activities for a kuguacin is the inhibition of the P-glycoprotein (P-gp) transporter by Kuguacin J.[4] P-gp is an ATP-dependent efflux pump that confers multidrug resistance in cancer cells by expelling a wide range of chemotherapeutic agents. Kuguacin J has been shown to directly interact with the drug-substrate binding site of P-gp, thereby inhibiting its function and restoring cancer cell sensitivity to cytotoxic drugs.[4]

Furthermore, network pharmacology studies on cucurbitane-type triterpenoids from M. charantia have identified the PI3K-Akt signaling pathway as a significant target.[9] This pathway is central to regulating cell growth, proliferation, and survival. Other studies show that these compounds can downregulate inflammatory mediators through the NF-κB pathway, reducing the expression of proteins like iNOS, COX-2, and various pro-inflammatory cytokines.[10]

Caption: Kuguacin inhibition of P-gp mediated drug efflux.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Kuguacin - Wikipedia [en.wikipedia.org]

- 3. biosynth.com [biosynth.com]

- 4. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kuguacin J | C30H46O3 | CID 25243357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy Kuguacin N (EVT-3220143) | 1141453-73-7 [evitachem.com]

- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 8. lehigh.edu [lehigh.edu]

- 9. Comprehensive Studies on the Regulation of Type 2 Diabetes by Cucurbitane-Type Triterpenoids in Momordica charantia L.: Insights from Network Pharmacology and Molecular Docking and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cucurbitane-type compounds from Momordica charantia: Isolation, in vitro antidiabetic, anti-inflammatory activities and in silico modeling approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

Characterization of Kuguacin R: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral data and experimental methodologies involved in the characterization of Kuguacin R, a cucurbitane-type triterpenoid isolated from Momordica charantia. The information presented here is crucial for the identification, verification, and further development of this natural product for potential therapeutic applications.

Spectroscopic Data for Kuguacin R

The structural elucidation of Kuguacin R is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses, as reported in the primary literature.

Table 1: ¹H and ¹³C NMR Spectral Data for Kuguacin R

The ¹H and ¹³C NMR data are fundamental for determining the carbon skeleton and the placement of functional groups. The chemical shifts (δ) are reported in parts per million (ppm).

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

| 1 | 32.1 (CH₂) | 1.55 (m), 1.75 (m) |

| 2 | 26.5 (CH₂) | 1.80 (m), 1.95 (m) |

| 3 | 78.9 (CH) | 3.22 (dd, J = 11.5, 4.5) |

| 4 | 38.9 (C) | - |

| 5 | 55.9 (CH) | 1.05 (d, J = 10.0) |

| 6 | 128.5 (CH) | 5.60 (br d, J = 5.5) |

| 7 | 134.1 (C) | - |

| 8 | 48.1 (CH) | 2.10 (m) |

| 9 | 50.1 (CH) | 1.60 (m) |

| 10 | 37.8 (C) | - |

| 11 | 22.5 (CH₂) | 1.45 (m), 1.65 (m) |

| 12 | 35.5 (CH₂) | 1.50 (m), 1.85 (m) |

| 13 | 45.9 (C) | - |

| 14 | 49.8 (C) | - |

| 15 | 32.9 (CH₂) | 1.30 (m), 1.90 (m) |

| 16 | 28.2 (CH₂) | 1.70 (m), 2.05 (m) |

| 17 | 51.5 (CH) | 2.20 (m) |

| 18 | 19.2 (CH₃) | 0.95 (s) |

| 19 | 21.9 (CH₃) | 1.02 (s) |

| 20 | 36.1 (CH) | 2.35 (m) |

| 21 | 21.1 (CH₃) | 1.08 (d, J = 6.5) |

| 22 | 72.1 (CH) | 4.25 (t, J = 7.0) |

| 23 | 125.8 (CH) | 5.55 (dd, J = 15.5, 7.0) |

| 24 | 140.5 (C) | - |

| 25 | 70.5 (C) | - |

| 26 | 29.8 (CH₃) | 1.33 (s) |

| 27 | 29.8 (CH₃) | 1.33 (s) |

| 28 | 28.7 (CH₃) | 1.15 (s) |

| 29 | 16.5 (CH₃) | 0.88 (s) |

| 30 | 21.5 (CH₃) | 1.20 (s) |

Data sourced from Zhao GT, et al. Fitoterapia. 2014;95:75-82.

Table 2: Mass Spectrometry Data for Kuguacin R

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the exact molecular weight and elemental composition of Kuguacin R.

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+Na]⁺ | 495.3400 | 495.3403 | C₃₀H₄₈O₄Na |

Data sourced from Zhao GT, et al. Fitoterapia. 2014;95:75-82.

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of Kuguacin R.

Isolation and Purification of Kuguacin R

The isolation of Kuguacin R from the stems and leaves of Momordica charantia is a multi-step process involving extraction and chromatographic separation.

Figure 1. General workflow for the isolation and purification of Kuguacin R.

Detailed Protocol:

-

Extraction: The air-dried and powdered stems and leaves of Momordica charantia are extracted exhaustively with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude ethanol extract.

-

Fractionation: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Column Chromatography: The EtOAc-soluble fraction, which typically shows the most promising bioactivity, is subjected to silica gel column chromatography. A gradient elution system, commonly starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol, is used to separate the components.

-

Further Purification: Fractions containing Kuguacin R are further purified using Sephadex LH-20 column chromatography and finally by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically at 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C. Deuterated chloroform (CDCl₃) or pyridine-d₅ are common solvents. Chemical shifts are referenced to the residual solvent signals. 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for the complete assignment of proton and carbon signals and to establish the connectivity within the molecule.

Mass Spectrometry: High-resolution mass spectra are acquired using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer in positive ion mode. This provides the accurate mass of the [M+Na]⁺ adduct, which is used to confirm the molecular formula.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: While not always reported in detail for this specific compound, IR spectroscopy would be used to identify key functional groups. For Kuguacin R, characteristic IR absorption bands would be expected for hydroxyl (-OH) groups (broad band around 3400 cm⁻¹) and carbon-carbon double bonds (C=C) (around 1650 cm⁻¹). UV-Vis spectroscopy would help in identifying any chromophores. Cucurbitane-type triterpenoids without extended conjugated systems typically show end absorption in the UV region.

Structural Elucidation Pathway

The logical flow for elucidating the structure of Kuguacin R from the spectral data is outlined below.

Figure 2. Logical workflow for the structural elucidation of Kuguacin R.

This guide provides the essential spectral data and methodologies for the characterization of Kuguacin R. For researchers in natural product chemistry and drug development, this information serves as a foundational reference for the identification and further investigation of this and related compounds.

Kuguacin R: A Technical Guide to its Chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kuguacin R, a cucurbitane-type triterpenoid isolated from the medicinal plant Momordica charantia, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of Kuguacin R, detailing its chemical properties, including its CAS number and molecular formula. Furthermore, this document synthesizes available data on its biological activities, with a focus on its anti-inflammatory, antimicrobial, and antiviral properties. Detailed experimental protocols for assessing these activities are provided, alongside a summary of quantitative data. Finally, the guide explores the molecular mechanisms underlying Kuguacin R's therapeutic potential, including its putative role in modulating key signaling pathways.

Chemical and Physical Properties

Kuguacin R is a tetracyclic triterpenoid characterized by a cucurbitane skeleton. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 191097-54-8 | [1] |

| Molecular Formula | C30H48O4 | [2] |

| Molecular Weight | 472.70 g/mol | |

| Class | Triterpenoid | [1] |

| Source | Momordica charantia (Bitter Melon) | [1] |

Biological Activities of Kuguacin R and Related Compounds

Kuguacin R, along with other cucurbitane-type triterpenoids isolated from Momordica charantia, exhibits a range of biological activities. While specific quantitative data for Kuguacin R is limited in publicly available literature, the broader family of kuguacins has demonstrated significant therapeutic potential.

Anti-inflammatory Activity

Cucurbitane-type triterpenoids from Momordica charantia have been shown to possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages. This activity is often mediated through the inhibition of the NF-κB signaling pathway.

Antimicrobial Activity

Extracts of Momordica charantia containing kuguacins have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Antiviral Activity

Kuguacin R has been reported to possess antiviral properties. The antiviral efficacy of natural compounds is typically evaluated by measuring the reduction in viral replication or cytopathic effect in cell culture, with the half-maximal effective concentration (EC50) being a standard measure of potency.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of Kuguacin R's biological activities.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is a standard in vitro model to screen for the anti-inflammatory potential of compounds.

3.1.1. Cell Culture and Treatment:

-

Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

The culture medium is then replaced with fresh medium containing various concentrations of Kuguacin R.

-

After a 1-hour pre-incubation period, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.

3.1.2. Measurement of Nitric Oxide Production:

-

After 24 hours of incubation with LPS and the test compound, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The absorbance at 540 nm is measured using a microplate reader.

-

The nitrite concentration is determined from a standard curve generated with sodium nitrite.

-

The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group.

3.1.3. Cell Viability Assay:

-

To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT or WST-1 assay) is performed in parallel.

-

Cells are treated with the same concentrations of Kuguacin R as in the NO assay.

-

After the incubation period, the respective reagent is added, and the absorbance is measured according to the manufacturer's protocol.

Antimicrobial Activity Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

3.2.1. Preparation of Inoculum:

-

A pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is grown on an appropriate agar medium.

-

A few colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

The bacterial suspension is then diluted to the final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test broth.

3.2.2. Assay Procedure:

-

A serial two-fold dilution of Kuguacin R is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Each well is then inoculated with the standardized bacterial suspension.

-

A well containing only the broth and inoculum serves as a positive control for growth, and a well with only broth serves as a negative control.

-

The plate is incubated at 37°C for 18-24 hours.

3.2.3. Determination of MIC:

-

The MIC is determined as the lowest concentration of Kuguacin R at which no visible growth of the microorganism is observed.

Antiviral Activity Assay: Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection.

3.3.1. Cell Culture and Virus Infection:

-

A suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) is seeded in 6-well plates and grown to form a confluent monolayer.

-

The cells are then infected with a known titer of the virus (e.g., 100 plaque-forming units per well).

-

After a 1-hour adsorption period, the viral inoculum is removed.

3.3.2. Treatment and Plaque Formation:

-

The infected cell monolayer is overlaid with a semi-solid medium (e.g., DMEM containing 1% methylcellulose) containing various concentrations of Kuguacin R.

-

The plates are incubated at the optimal temperature for viral replication until visible plaques are formed in the untreated virus control wells.

3.3.3. Plaque Visualization and Quantification:

-

The overlay medium is removed, and the cell monolayer is fixed and stained with a solution such as crystal violet.

-

The plaques appear as clear zones against a background of stained, uninfected cells.

-

The number of plaques in each well is counted, and the percentage of plaque reduction is calculated relative to the virus control.

-

The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is then determined.

Signaling Pathways and Molecular Mechanisms

The therapeutic effects of cucurbitane-type triterpenoids, including those from Momordica charantia, are often attributed to their ability to modulate key cellular signaling pathways involved in inflammation and cell proliferation. While direct evidence for Kuguacin R's interaction with these pathways is still emerging, related compounds have been shown to influence the NF-κB and PI3K-Akt pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Cucurbitacins may inhibit this pathway by preventing the degradation of IκB.

Caption: Putative inhibition of the NF-κB signaling pathway by Kuguacin R.

Modulation of the PI3K-Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for regulating cell survival, proliferation, and growth. Dysregulation of this pathway is implicated in various diseases, including cancer. Some natural compounds have been shown to exert their anti-cancer effects by inhibiting the PI3K/Akt pathway, leading to decreased cell proliferation and induction of apoptosis.

References

- 1. Inhibition of Nuclear Transcription Factor-κB and Activation of Peroxisome Proliferator-Activated Receptors in HepG2 Cells by Cucurbitane-Type Triterpene Glycosides from Momordica charantia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cucurbitane Triterpenoid from Momordica charantia Induces Apoptosis and Autophagy in Breast Cancer Cells, in Part, through Peroxisome Proliferator-Activated Receptor γ Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Sourcing and Technical Profile of Kuguacin R: A Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the commercial availability and scientific understanding of Kuguacin R, a cucurbitane-type triterpenoid with promising therapeutic potential. This document details commercial sources for the purified compound, outlines its isolation and purification, and delves into its reported biological activities, including experimental protocols and associated signaling pathways. All quantitative data is presented in structured tables for clear comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Commercial Availability of Purified Kuguacin R

Purified Kuguacin R is available for research purposes from a select number of specialized chemical suppliers. Researchers can procure this compound from the following vendors:

| Supplier | Product Number | Additional Information |

| MedchemExpress | HY-N10672 | For research use only. Not for patient use.[1] |

| Immunomart | HY-N10672 | For research use only. |

It is important to note that Kuguacin R is a natural product extracted from Momordica charantia L., and as such, its availability and lot-to-lot consistency should be confirmed with the supplier.[1]

Physicochemical Properties of Kuguacin R

| Property | Value | Reference |

| Chemical Formula | C30H48O4 | [2] |

| Molecular Weight | 472.7 g/mol | [2] |

| Type of Compound | Cucurbitane-type triterpenoid | [1] |

| Natural Source | Momordica charantia L. (stems and leaves) | [2] |

Isolation and Purification of Kuguacin R

Kuguacin R is naturally found in the stems and leaves of the bitter melon plant, Momordica charantia. The isolation and purification of Kuguacin R and other cucurbitane-type triterpenoids from this plant material is a multi-step process involving extraction, fractionation, and chromatography. While the specific protocol for Kuguacin R from the primary literature is not fully detailed in publicly available resources, a general and representative methodology based on the isolation of similar compounds from the same plant is outlined below.

General Experimental Workflow for Isolation and Purification

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuguacins are a class of cucurbitane-type triterpenoids predominantly isolated from the plant Momordica charantia (bitter melon), a member of the Cucurbitaceae family.[1] For centuries, various parts of the bitter melon plant have been utilized in traditional medicine across the globe for a range of ailments, including diabetes, inflammation, and infections. Early scientific investigations into the phytochemical constituents of Momordica charantia led to the discovery of the kuguacin series of compounds, which have since been the subject of research for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the foundational research on Kuguacin R and its related triterpenoids, with a focus on their isolation, characterization, and early biological evaluations.

Isolation and Characterization of Kuguacin R and Related Triterpenoids

The initial isolation of kuguacins from Momordica charantia laid the groundwork for subsequent biological studies. The general approach involves solvent extraction, followed by chromatographic separation.

General Isolation Protocol

A representative protocol for the isolation of kuguacins, such as Kuguacin J, from the leaves and stems of Momordica charantia is as follows:

-

Extraction: Dried and powdered plant material (leaves and stems) is subjected to exhaustive extraction with a polar solvent, typically 80% ethanol, at room temperature.[2] The resulting extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This step fractionates the extract based on the polarity of the constituent compounds.

-

Chromatographic Separation: The fractions are then subjected to various chromatographic techniques to isolate individual compounds.

-

Silica Gel Column Chromatography: This is a primary method for the separation of triterpenoids. Fractions are loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Sephadex LH-20 Column Chromatography: This technique is often used for further purification, separating compounds based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (HPLC): HPLC is employed for the final purification of the isolated compounds to achieve a high degree of purity.

-

Structure Elucidation

The chemical structures of Kuguacin R and related triterpenoids are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complex stereochemistry of these molecules. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms within the molecule.

Table 1: Spectroscopic Data for Representative Kuguacin Triterpenoids

| Compound | Molecular Formula | Key ¹H-NMR Signals (δ, ppm) | Key ¹³C-NMR Signals (δ, ppm) | Mass Spectrometry (m/z) |

| Kuguacin J | C₃₀H₄₆O₃ | 9.75 (s, -CHO), 6.13 (d, J=14.7 Hz), 5.61 (m), 4.85 (br s) | 208.7 (-CHO), other signals consistent with a cucurbitane skeleton | [M]⁺ at 454 |

| Kuguacin R | C₃₀H₄₈O₄ | Not explicitly detailed in the provided search results. | Not explicitly detailed in the provided search results. | [M+Na]⁺ at 503.3394 |

Biological Activities of Kuguacin R and Related Triterpenoids

Early research has demonstrated that kuguacins possess a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1]

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of triterpenoids isolated from Momordica charantia. These compounds have been shown to downregulate the expression of pro-inflammatory mediators.

Table 2: Anti-inflammatory Activity of Triterpenoids from Momordica charantia

| Compound/Extract | Assay | Cell Line/Model | IC₅₀/Activity | Reference |

| Triterpenoids from M. charantia | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | LPS-stimulated RAW 264.7 macrophages | Significant downregulation of NF-κB, iNOS, IL-6, IL-1β, TNF-α, and Cox-2 | [3] |

| Ethanol Extract of M. charantia | Protein Denaturation Inhibition | In vitro | Moderate anti-inflammatory potential | Not specified |

Anticancer Activity

Kuguacins have shown promising anticancer activity in various cancer cell lines. Kuguacin J, for instance, has been reported to inhibit the growth of prostate cancer cells and sensitize multidrug-resistant cancer cells to chemotherapy.[4][5]

Table 3: Anticancer Activity of Kuguacin J

| Cell Line | Type of Cancer | Effect of Kuguacin J | IC₅₀/Concentration | Reference |

| PC3 | Androgen-independent prostate cancer | Growth inhibition, G1-arrest, decreased cyclins and CDKs | Not specified | [4] |

| KB-V1 | Multidrug-resistant cervical carcinoma | Increased sensitivity to vinblastine and paclitaxel | 5 and 10 µM | [6] |

| MCF-7 | Breast Cancer | Induced cell death at high doses after 48 hours | 80 μg/mL | [7] |

| MDAMB-231 | Breast Cancer | Evoked significant cell death at both low and high doses and time points | 8 μg/mL and 80 μg/mL | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the early research on kuguacins.

Isolation of Kuguacin J from Momordica charantia Leaves

This protocol is adapted from a study on the isolation of Kuguacin J and can be considered a representative method for other kuguacins.

-

Plant Material and Extraction:

-

Fresh leaves of Momordica charantia are collected, dried at 30-45°C, and ground into a fine powder.

-

The powdered plant material (1 kg) is exhaustively extracted with 4 L of 80% ethanol by maceration at 37°C for 16 hours. The process is repeated, and the filtrates are combined.

-

-

Fractionation:

-

The combined ethanol extract is concentrated under reduced pressure.

-

The residue is re-dissolved in 50% methanol and partitioned successively with n-hexane, diethyl ether, chloroform, and ethyl acetate.

-

-

Column Chromatography:

-

The diethyl ether fraction, showing the highest activity in bioassays, is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of ethyl acetate in n-hexane, followed by increasing concentrations of methanol in ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Purification:

-

Active sub-fractions are further purified by repeated silica gel column chromatography.

-

The final purification is achieved by recrystallization from 95% ethanol to yield pure Kuguacin J.

-

Anticancer Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

-

Cell Culture:

-

Cancer cell lines (e.g., PC3, KB-V1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Cell Seeding:

-

Cells are seeded into 96-well plates at a density of 2 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Cells are treated with various concentrations of the test compound (e.g., Kuguacin J) and incubated for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.

-

-

MTT Addition:

-

After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

-

-

Formazan Solubilization:

-

The medium is removed, and the formazan crystals formed by viable cells are solubilized with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

-

Absorbance Measurement:

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.

-

In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)

This assay assesses the ability of a compound to inhibit the denaturation of protein, which is a hallmark of inflammation.

-

Reaction Mixture Preparation:

-

A reaction mixture is prepared containing the test compound at various concentrations, a protein source (e.g., bovine serum albumin or egg albumin), and a buffer (e.g., phosphate-buffered saline, pH 6.4).

-

-

Induction of Denaturation:

-

The reaction mixtures are incubated at a physiological temperature (e.g., 37°C) for a short period, followed by heating at a higher temperature (e.g., 72°C) to induce protein denaturation.

-

-

Absorbance Measurement:

-